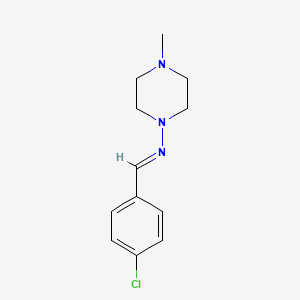![molecular formula C18H21N3S B5551877 1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)
1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and study of dihydroisoquinoline derivatives, including compounds similar to 1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline, have attracted interest due to their unique structural and chemical properties. These compounds are notable for their potential applications in materials science and medicinal chemistry.
Synthesis Analysis
Dihydroisoquinolines, including derivatives with specific substituents on the pyrimidine ring and the isoquinoline moiety, are synthesized through a variety of methods. Typical approaches involve catalyzed cyclization reactions, condensations, and the use of specific reagents to introduce the desired functional groups (Davydov et al., 1993; Sokol et al., 2002).
Molecular Structure Analysis
The molecular structure of dihydroisoquinoline derivatives is characterized by X-ray crystallography and spectroscopic methods, revealing details about the tautomeric forms, electron distribution, and molecular conformation. These studies highlight the importance of substituents in influencing the molecular geometry and stability of the compounds (Davydov et al., 1993; Sokol et al., 2002).
科学的研究の応用
Antimicrobial and Antitubercular Activities
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, a series of pyrimidine-azetidinone analogues demonstrated significant antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests potential applications of similar compounds in developing new antibacterial and antituberculosis drugs (M. Chandrashekaraiah et al., 2014).
Therapeutic Applications
Tetrahydroisoquinolines (THIQs), closely related to the dihydroisoquinoline part of the compound , are considered "privileged scaffolds" in drug discovery, showing promise in treating cancer, malaria, and central nervous system disorders. The US FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas highlights the potential of THIQ derivatives in anticancer drug discovery (I. Singh & Purvi A. Shah, 2017).
Antibacterial Agents
Pyrimidine analogues have shown high inhibitory activity against Escherichia coli dihydrofolate reductase (DHFR), suggesting their potential as antibacterial agents. The specificity and potency of these compounds against bacterial DHFR could lead to the development of new antibacterial drugs with a novel mechanism of action (Jay V. Johnson et al., 1989).
Anti-inflammatory Applications
The synthesis of benzimidazole and pyrimidine derivatives has been linked to significant anti-inflammatory activity. This underscores the potential use of related compounds in creating effective anti-inflammatory medications (Prakash Prajapat & G. L. Talesara, 2016).
Cyclization Reactions and Derivative Synthesis
The cyclization of cyanamides, including pyrimidine derivatives, leads to various heterocyclic compounds, indicating a broad application in synthetic chemistry for producing new molecules with potential biological activities (K. Shikhaliev et al., 2008).
特性
IUPAC Name |
1-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3,3-dimethyl-4H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-12-9-13(2)20-17(19-12)22-11-16-15-8-6-5-7-14(15)10-18(3,4)21-16/h5-9H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJLNUSCNOHGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NC(CC3=CC=CC=C32)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroisoquinoline, 1-(4,6-dimethylpyrimidin-2-ylsulfanylmethyl)-3,3-dimethyl- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)
![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)


![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)


![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)


![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)

